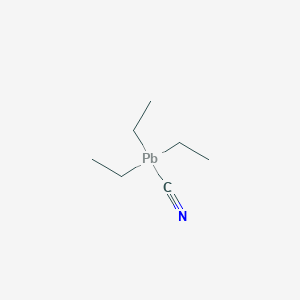
4-Nitro-2',4',5'-triacetoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2’,4’,5’-triacetoxybiphenyl is an organic compound with the molecular formula C18H15NO8 and a molecular weight of 373.322 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and three acetoxy groups (-OCOCH3) attached to a biphenyl structure. It is a rare and unique chemical that is often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2’,4’,5’-triacetoxybiphenyl typically involves the acetylation of 4-nitro-2’,4’,5’-trihydroxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-2’,4’,5’-triacetoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2’,4’,5’-triacetoxybiphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The acetoxy groups can be hydrolyzed to hydroxyl groups (-OH) using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Amino-2’,4’,5’-triacetoxybiphenyl.
Hydrolysis: 4-Nitro-2’,4’,5’-trihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-2’,4’,5’-triacetoxybiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Nitro-2’,4’,5’-triacetoxybiphenyl is not well-documented. it is known that nitro compounds can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triacetoxybiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3’,5,5’-Tetramethyl-2,4,4’-triacetoxybiphenyl: Contains additional methyl groups, which can affect its chemical properties and reactivity.
3,3’,5,5’-Tetramethoxy-2,4,4’-triacetoxybiphenyl: Contains methoxy groups instead of acetoxy groups, altering its solubility and reactivity.
Uniqueness
4-Nitro-2’,4’,5’-triacetoxybiphenyl is unique due to the presence of both a nitro group and multiple acetoxy groups on a biphenyl structure. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research applications .
Propriétés
Numéro CAS |
80632-65-1 |
|---|---|
Formule moléculaire |
C18H15NO8 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-2-(4-nitrophenyl)phenyl] acetate |
InChI |
InChI=1S/C18H15NO8/c1-10(20)25-16-9-18(27-12(3)22)17(26-11(2)21)8-15(16)13-4-6-14(7-5-13)19(23)24/h4-9H,1-3H3 |
Clé InChI |
NGDGRFZKXSEXPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)










